1-(Perfluorophenyl)thiourea
Overview
Description
1-(Perfluorophenyl)thiourea is a synthetic compound that contains fluorine and sulfur atoms. It is also known as PFTT . The CAS number for this compound is 715-60-6 .
Synthesis Analysis
Thioureas and their derivatives are synthesized by the reaction of various anilines with CS2 . A simple and effective method for the preparation of thiourea using a nucleophilic substitution reaction has been reported . Urea and Lawesson’s reagent were used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction .Molecular Structure Analysis
The molecular structure of 1-(Perfluorophenyl)thiourea has been studied using various techniques such as X-ray diffraction, DFT, NBO, AIM, and RDG analyses . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .Chemical Reactions Analysis
Thiourea derivatives have been used in various organic transformations into other demanding scaffolds . This is an attractive strategy for synthetic chemists to access heterocyclic cores .Physical And Chemical Properties Analysis
The molecular formula of 1-(Perfluorophenyl)thiourea is C7H3F5N2S and its molecular weight is 242.17 g/mol . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activity
1-(Perfluorophenyl)thiourea derivatives have shown promising results as antimicrobial agents. A study highlighted that a fluorinated pyridine derivative exhibited the highest antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL . This suggests potential for developing new antimicrobial drugs, especially in the fight against drug-resistant bacteria.
Anticancer Properties
Thiourea derivatives are being explored for their anticancer activities. The same fluorinated pyridine derivative mentioned above was also the most active against HepG2 liver cancer cells, with an IC50 value of 4.8 μg/mL . This indicates a strong potential for these compounds in cancer therapy, particularly as mitogen-activated protein kinase-2 inhibitors.
Antimalarial Applications
The fight against malaria could benefit from the antimalarial properties of thiourea derivatives. Their ability to interfere with the life cycle of the Plasmodium parasite opens up possibilities for new therapeutic agents in malaria-endemic regions.
Each of these applications demonstrates the versatility and potential of 1-(Perfluorophenyl)thiourea in various fields of scientific research. While some applications have been more thoroughly investigated, others require further study to fully understand the compound’s capabilities and limitations. The ongoing research in these areas holds promise for the development of new treatments and drugs based on this multifaceted compound .
Mechanism of Action
Target of Action
1-(Perfluorophenyl)thiourea, also known as 1-Pentafluorophenyl-2-thiourea, is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been recognized for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Mode of Action
It is known that thiourea, the parent compound, acts as an antioxidant . After oral administration to humans and animals, it is practically completely absorbed and is excreted largely unchanged via the kidneys . Thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .
Biochemical Pathways
It is known that thiourea derivatives can inhibit phosphoglycerate dehydrogenase (phgdh), which controls flux through the biosynthetic pathway for the amino acid serine . This could potentially be one of the pathways affected by 1-(Perfluorophenyl)thiourea.
Pharmacokinetics
A study on thiourea-based antivirals, which are organosulfur chemical compounds like 1-(perfluorophenyl)thiourea, showed that these compounds are practically completely absorbed after oral administration and are excreted largely unchanged via the kidneys . This suggests that 1-(Perfluorophenyl)thiourea may have similar ADME properties.
Result of Action
It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These effects suggest that 1-(Perfluorophenyl)thiourea may have similar results of action.
Action Environment
It is known that thiourea is a marine pollutant , suggesting that environmental factors could potentially influence the action of 1-(Perfluorophenyl)thiourea
Safety and Hazards
Safety data sheets indicate that fine dust of thiourea dispersed in air may ignite and form an explosive mixture with air . Thermal decomposition can lead to the release of irritating gases and vapors . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
Thiourea derivatives have diverse biological activities and have a high impact on the central nervous system of rodents . They have been the subject of extensive study in coordination chemistry . Thiourea structures are an important bioactive substructure in various bio-molecules having various biological activities . Therefore, the future directions of 1-(Perfluorophenyl)thiourea could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRHDLIKBWNPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379762 | |
Record name | n-(pentafluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
715-60-6 | |
Record name | n-(pentafluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 715-60-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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